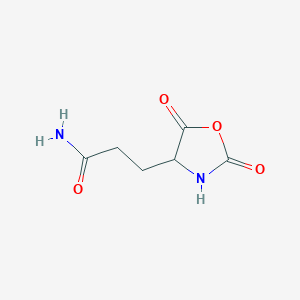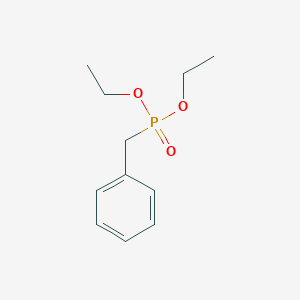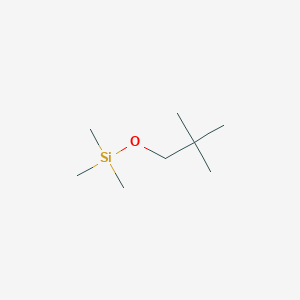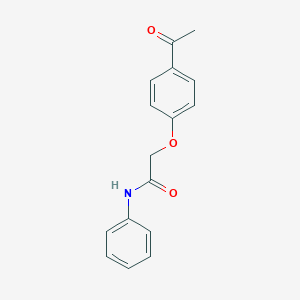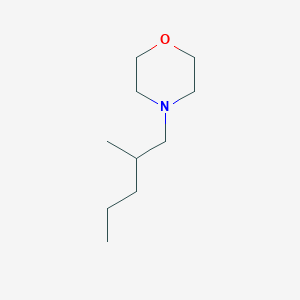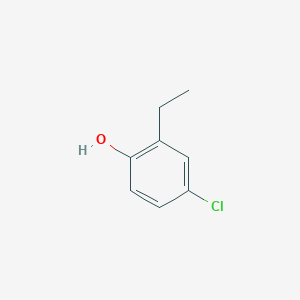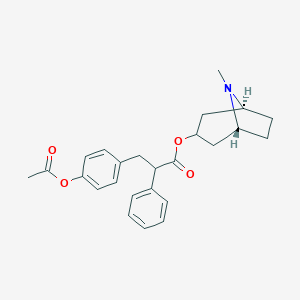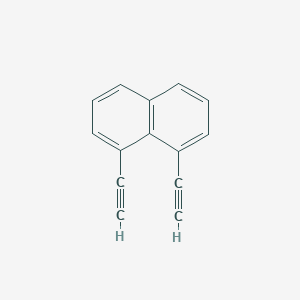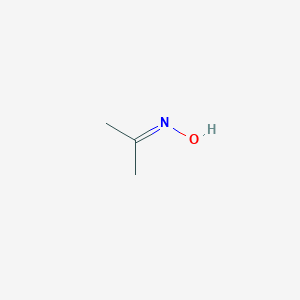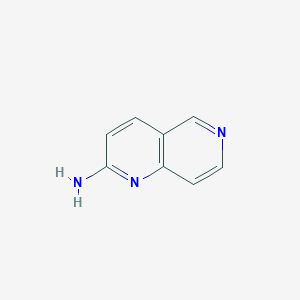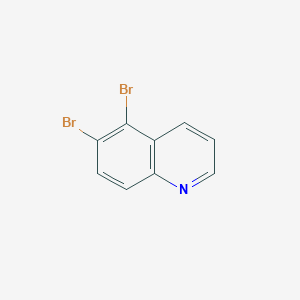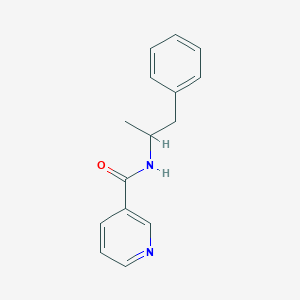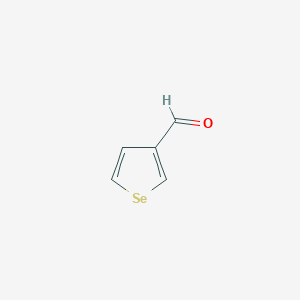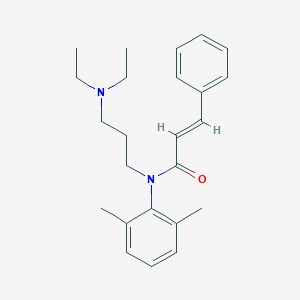
N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide, also known as DEPAPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DEPAPM is a cinnamamide derivative that has been synthesized using various methods.
Mécanisme D'action
N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide exerts its pharmacological effects by modulating the activity of various receptors in the body, including the opioid receptors, 5-HT receptors, and dopamine receptors. N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide has been shown to act as an agonist of the mu-opioid receptor, which is involved in the regulation of pain perception. N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide has also been shown to inhibit the reuptake of dopamine and serotonin, leading to an increase in their levels in the brain.
Effets Biochimiques Et Physiologiques
N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide has been shown to produce analgesic, anti-inflammatory, and anticonvulsant effects in animal models. It has also been shown to improve cognitive function and memory in rats. N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide has been found to inhibit the growth of cancer cells in vitro and in vivo. However, the exact biochemical and physiological effects of N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide are still being investigated.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide has several advantages for lab experiments, including its stability and solubility in various solvents. N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide is also relatively easy to synthesize, making it readily available for research purposes. However, N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the research on N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide. One area of interest is the potential use of N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide analogs with improved pharmacological properties. The use of N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide as a potential anticancer agent is also an area of future research.
Méthodes De Synthèse
N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide can be synthesized using various methods, including the condensation reaction of 3-(diethylamino)propylamine with 2',6'-dimethylcinnamaldehyde. Another method involves the reaction of 3-(diethylamino)propylamine with 2',6'-dimethylcinnamoyl chloride in the presence of a base. The synthesis of N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide has also been achieved using the Suzuki-Miyaura cross-coupling reaction.
Applications De Recherche Scientifique
N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide has shown potential applications in various areas of scientific research. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide has also been investigated for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. In addition, N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide has been studied for its ability to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
17307-21-0 |
|---|---|
Nom du produit |
N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide |
Formule moléculaire |
C24H32N2O |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
(E)-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C24H32N2O/c1-5-25(6-2)18-11-19-26(24-20(3)12-10-13-21(24)4)23(27)17-16-22-14-8-7-9-15-22/h7-10,12-17H,5-6,11,18-19H2,1-4H3/b17-16+ |
Clé InChI |
GFZKUDMJJBPQIH-WUKNDPDISA-N |
SMILES isomérique |
CCN(CC)CCCN(C1=C(C=CC=C1C)C)C(=O)/C=C/C2=CC=CC=C2 |
SMILES |
CCN(CC)CCCN(C1=C(C=CC=C1C)C)C(=O)C=CC2=CC=CC=C2 |
SMILES canonique |
CCN(CC)CCCN(C1=C(C=CC=C1C)C)C(=O)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




